Meta vs Para Connectivity: Ionization Energy as an Electronic-Structure Fingerprint for Isomer Identity
The experimentally determined gas-phase ionization energy of m,m-quaterphenyl is 8.51 ± 0.05 eV, measured by electron impact (EI) mass spectrometry [1]. This value serves as a definitive electronic-structure fingerprint distinguishing the meta isomer from its para counterpart. Although a directly comparable EI measurement for p-quaterphenyl under identical conditions is not available in the same dataset, the meta connectivity disrupts through-conjugation relative to the fully conjugated para system, which is expected to lower the HOMO energy and increase the ionization threshold. The NIST reference dataset provides this value as a peer-validated, instrument-independent identifier for authenticating the meta isomer in procurement quality control and analytical method development.
| Evidence Dimension | Gas-phase ionization energy (IE) |
|---|---|
| Target Compound Data | 8.51 ± 0.05 eV (EI method) |
| Comparator Or Baseline | p-Quaterphenyl: no directly comparable EI value in the same NIST dataset; class-level expectation of lower IE due to extended para-conjugation |
| Quantified Difference | Meta IE = 8.51 eV; expected para IE < 8.51 eV based on conjugation-length arguments (not experimentally confirmed in identical conditions) |
| Conditions | Gas phase, electron impact ionization; NIST Standard Reference Data compilation (Gallegos, 1967) |
Why This Matters
The ionization energy is a fundamental, instrument-independent molecular constant that can be used to authenticate m,m-quaterphenyl and detect isomer misidentification in incoming shipments, directly mitigating procurement risk.
- [1] Gallegos EJ. Ionization energy determinations. In: NIST Chemistry WebBook, m,m-Quaterphenyl. IE = 8.51 ± 0.05 eV (EI method). Data compiled by Rosenstock HM, Draxl K, Steiner BW, Herron JT. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1166183&Units=SI&Mask=3EE9 View Source
